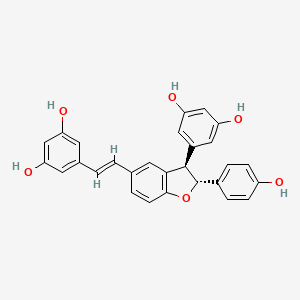

delta-viniferin

描述

Structure

3D Structure

属性

分子式 |

C28H22O6 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC 名称 |

5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1 |

InChI 键 |

LILPTCHQLRKZNG-CKKRXTSSSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

手性 SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

规范 SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

δ-Viniferin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Viniferin, a resveratrol dehydrodimer, is a stilbenoid of significant interest due to its potential therapeutic properties. This document provides a comprehensive overview of the natural sources of δ-viniferin and detailed methodologies for its isolation and production. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering a compilation of extraction techniques, purification protocols, and bioconversion methods. The information is presented to facilitate the efficient procurement of δ-viniferin for further research and development.

Natural Sources of δ-Viniferin

δ-Viniferin is primarily found in plants of the Vitis genus, particularly in response to stress factors. It is a phytoalexin, meaning its production is induced by stimuli such as fungal infections, UV radiation, or ozone treatment.[1] Key natural sources include:

-

Grapevine (Vitis vinifera) : Stressed grapevine leaves, stems, and canes are significant sources of δ-viniferin.[1][2] The concentration of stilbenoids, including δ-viniferin, can vary depending on the grape variety and the specific environmental stressors.

-

Rheum maximowiczii : This plant has also been identified as a natural source of δ-viniferin.[1]

-

Grapevine Cell Cultures : In vitro plant cell cultures of Vitis vinifera and Vitis labruscana can be stimulated to produce δ-viniferin, offering a controlled and potentially high-yielding source.[1] Elicitors like methyl jasmonate and jasmonic acid can be used to enhance its biosynthesis in these cultures.[1]

Isolation and Production Methodologies

The procurement of δ-viniferin can be achieved through direct extraction from plant materials or through bioconversion from its precursor, trans-resveratrol.

Extraction from Plant Material

The extraction of δ-viniferin from grapevine biomass typically involves solid-liquid extraction followed by purification steps.

This protocol is adapted from methodologies optimized for stilbenoid extraction from grape stems.

-

Sample Preparation : Dry grapevine stems and grind them into a fine powder to increase the surface area for extraction.

-

Extraction :

-

Solvent : 80% ethanol in water.

-

Solid-to-Solvent Ratio : Mix the powdered grape stems with the solvent. While a specific ratio for δ-viniferin is not provided, a common starting point is 1:10 (w/v).

-

Ultrasonication : Submerge the vessel containing the mixture in an ultrasonic bath.

-

Temperature : Maintain the extraction temperature at 75°C.

-

Duration : Apply ultrasonication for 15 minutes.

-

-

Filtration : After extraction, separate the solid plant material from the liquid extract by filtration.

-

Concentration : Evaporate the solvent from the extract, for instance, using a rotary evaporator, to obtain a crude extract enriched in stilbenoids.

-

Purification : The crude extract can then be subjected to chromatographic techniques for the purification of δ-viniferin (see section 2.3).

This protocol is based on a method for extracting resveratrol and ε-viniferin, which would also be applicable for δ-viniferin.

-

Sample Preparation : Use dried vine shoots (e.g., air-dried for several months) with a low humidity content (e.g., 4%). Grind the shoots to a particle size of less than 4 mm.

-

Extraction :

-

Solvent : Ethanol.

-

Solid-to-Solvent Ratio : Mix 1 kg of the ground vine shoots with 7 liters of ethanol.

-

Temperature : Maintain the extraction temperature at 30°C.

-

Duration : Conduct the extraction for 20 hours with moderate agitation.

-

-

Filtration : Separate the solid material from the supernatant by filtration.

-

Primary Purification :

-

Evaporate the solvent from the filtrate to obtain a crude solid extract.

-

Resuspend the crude extract in a 50% ethanol-water mixture (e.g., 150 ml).

-

Stir the mixture for 1 hour at 25°C.

-

Separate the undissolved solid by centrifugation.

-

The supernatant contains the enriched stilbenoid fraction.

-

-

Concentration : Evaporate the solvent from the supernatant to yield a purified solid extract containing δ-viniferin.

Bioconversion of trans-Resveratrol

An efficient method for producing δ-viniferin is the bioconversion of trans-resveratrol using a conditioned medium from grapevine callus suspension cultures.[3] This method leverages the peroxidases secreted by the plant cells.

-

Preparation of Conditioned Medium (CM) :

-

Establish and maintain grapevine (Vitis labruscana) callus suspension cultures.

-

The CM is the supernatant separated from the cell cultures, which contains the necessary extracellular enzymes.

-

-

Optimization of Bioconversion Reaction :

-

Reaction Mixture : Combine the grapevine CM with trans-resveratrol.

-

Initiation : Add hydrogen peroxide (H₂O₂) to the mixture to initiate the enzymatic reaction.

-

Optimized Conditions :

-

pH : 6.0

-

Temperature : 60°C

-

Incubation Time : 30 minutes

-

H₂O₂ Concentration : 6.8 mM

-

-

-

Extraction of δ-Viniferin :

-

Perform a liquid-liquid extraction of the reaction solution with ethyl acetate.

-

Separate and air-dry the ethyl acetate layer.

-

-

Sample Preparation for Analysis :

-

Dilute the dried extract with 80% methanol.

-

Filter the solution using a 0.2-μm hydrophilic PTFE membrane filter before analysis.

-

Purification by Counter-Current Chromatography

Counter-current chromatography (CCC) is an effective technique for the purification of δ-viniferin from crude extracts.

-

Crude Sample Preparation : Dissolve the crude extract obtained from the extraction of grapevine stems in the two-phase solvent system.

-

Two-Phase Solvent System : A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2:5:4:5.

-

Chromatographic Separation :

-

Apply the prepared sample to the CCC instrument.

-

Perform the separation in a single step.

-

-

Fraction Collection and Analysis : Collect the fractions and analyze them for the presence and purity of δ-viniferin, for example, by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data related to the isolation and production of δ-viniferin and related stilbenoids.

Table 1: Yields of Stilbenoids from Grape Cane Extraction

| Extraction Method | Solvent | Compound | Yield (µg/g dry weight) | Reference |

| Accelerated Solvent Extraction | Methanol | trans-Resveratrol | 6030 ± 680 | [4] |

| Extraction at 50°C | Not specified | trans-ε-viniferin | 2260 ± 90 | [4] |

| Fluidized-bed Extraction | Methanol | r2-viniferin | 510 ± 40 | [4] |

Table 2: Purity and Yield from Counter-Current Chromatography

| Compound | Purity | Reference |

| trans-ε-viniferin | 93.2% | [3] |

| trans-δ-viniferin | 97.5% | [3] |

Table 3: Optimized Conditions for Bioconversion of trans-Resveratrol

| Parameter | Optimal Value | Bioconversion Efficiency | Reference |

| pH | 6.0 | \multirow{4}{}{64%} | \multirow{4}{}{[3]} |

| Temperature | 60°C | ||

| Incubation Time | 30 minutes | ||

| H₂O₂ Concentration | 6.8 mM |

Visualization of Methodologies and Pathways

Experimental Workflow for δ-Viniferin Isolation

The following diagram illustrates the general workflow for the extraction and purification of δ-viniferin from grapevine material.

Caption: General workflow for δ-viniferin isolation.

Bioconversion of trans-Resveratrol to δ-Viniferin

This diagram outlines the bioconversion process to produce δ-viniferin.

Caption: Bioconversion of trans-Resveratrol.

Signaling Pathway Modulated by δ-Viniferin

δ-Viniferin has been shown to exert protective effects on vascular endothelial cells. This involves the activation of a signaling pathway that enhances the production of nitric oxide (NO), a key molecule in vasodilation and vascular health.

Caption: δ-Viniferin signaling in endothelial cells.

Conclusion

This technical guide provides a consolidated resource for the procurement of δ-viniferin from natural sources. The detailed experimental protocols for extraction, bioconversion, and purification are intended to be directly applicable in a laboratory setting. The quantitative data presented allows for an estimation of expected yields and purities. The visualization of the isolation workflows and a key signaling pathway offers a clear conceptual understanding of the processes involved. This information is critical for advancing the research and development of δ-viniferin as a potential therapeutic agent.

References

- 1. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sirt1 Inhibits Oxidative Stress in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient Bioconversion of trans-Resveratrol to δ-Viniferin Using Conditioned Medium of Grapevine Callus Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valorisation of Grape Stems as a Source of Phenolic Antioxidants by Using a Sustainable Extraction Methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of δ-Viniferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a naturally occurring stilbenoid found in various plants, notably in grapevine (Vitis vinifera). As a phytoalexin, its production is stimulated in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of δ-viniferin. Detailed experimental protocols for its synthesis, extraction, and analysis are provided, alongside an exploration of its biosynthetic pathway and its modulatory effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a polyphenolic compound belonging to the class of 2-arylbenzofuran flavonoids. It is an isomer of ε-viniferin, another resveratrol dimer. The chemical structure of δ-viniferin is characterized by a dihydrobenzofuran ring system formed through the oxidative coupling of two resveratrol units.

Table 1: Chemical Identification of δ-Viniferin

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1] |

| Chemical Formula | C₂₈H₂₂O₆ | [1] |

| Molecular Weight | 454.47 g/mol | [1] |

| CAS Number | 204076-78-8 | [1] |

| Stereochemistry | The most commonly discussed stereoisomer is trans-δ-viniferin, which exists as a pair of enantiomers: (2S,3S)-trans-δ-viniferin and (2R,3R)-trans-δ-viniferin. | [2] |

Physicochemical Properties

The physicochemical properties of δ-viniferin are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of δ-Viniferin

| Property | Value | Reference(s) |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Quantitative data is limited in the searched literature, but resveratrol, a related compound, is soluble in ethanol (50 mg/mL) and DMSO (16 mg/mL). | [3],[4] |

| Appearance | Amorphous powder. | [5] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of δ-viniferin.

Table 3: Spectroscopic Data for δ-Viniferin

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H-NMR | (500 MHz, CD₃OD) δ 7.56 (d, J = 1.6 Hz, 1H), 7.54 (d, J = 8.8 Hz, 2H), 7.52–7.49 (m, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.13 (d, J = 16.2 Hz, 1H), 6.95 (d, J = 16.2 Hz, 1H), 6.77 (d, J = 8.7 Hz, 2H), 6.49 (d, J = 2.2 Hz, 2H), 6.43 (d, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 1H), 6.18 (t, J = 2.2 Hz, 1H). | [6] |

| ¹³C-NMR | (125 MHz, CD₃OD) δ 160.3 (2 C), 159.7 (2 C), 159.6, 154.8, 152.9, 141.0, 136.0, 134.1, 132.1, 129.8, 129.7 (2 C), 128.8, 123.9, 123.0, 118.6, 116.8, 116.4 (2 C), 111.8, 109.2 (2 C), 106.0 (2 C), 103.0 (2 C). | [6] |

| Mass Spectrometry | HRESIMS: m/z 453.1336 [M + H]⁺ (calculated for C₂₈H₂₁O₆, 453.13). | [6] |

Biosynthesis

This compound is synthesized in plants from its precursor, trans-resveratrol, through an oxidative dimerization process. This reaction is catalyzed by various enzymes, including peroxidases and laccases.[7]

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including antioxidant and cytoprotective effects. One of the key signaling pathways modulated by δ-viniferin is the SIRT1 pathway, which is involved in cellular stress resistance and longevity.

Experimental Protocols

Enzymatic Synthesis of δ-Viniferin from trans-Resveratrol

This protocol describes the bioconversion of trans-resveratrol to δ-viniferin using a peroxidase-containing conditioned medium from grapevine cell cultures.[8]

Materials:

-

trans-Resveratrol

-

Conditioned medium (CM) from grapevine callus suspension cultures

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 6.0

-

Water bath or incubator at 60°C

-

HPLC system for analysis

Procedure:

-

Prepare a stock solution of trans-resveratrol in a suitable organic solvent (e.g., ethanol).

-

In a reaction vessel, combine the grapevine conditioned medium with the trans-resveratrol solution.

-

Initiate the reaction by adding hydrogen peroxide to a final concentration of 6.8 mM.

-

Incubate the reaction mixture at 60°C for 30 minutes in a pH 6.0 PBS buffer.

-

Stop the reaction by adding a quenching agent or by heat inactivation of the enzymes.

-

Extract the δ-viniferin from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the product by HPLC to determine the yield and purity of δ-viniferin.

HPLC-DAD Analysis of δ-Viniferin

This protocol provides a general method for the quantification of δ-viniferin in plant extracts.[9][10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 5-μm particle size, 150 mm x 4.6 mm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase acidification)

-

δ-Viniferin standard

Procedure:

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., ethanol or methanol). Filter the extract through a 0.45 µm syringe filter before injection.

-

Mobile Phase: Prepare a binary mobile phase consisting of acidified water (Solvent A) and acetonitrile (Solvent B). A typical acidifier is 0.1% formic acid.

-

Gradient Elution: A typical gradient program might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-30 min, 50-10% B. The flow rate is typically set at 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of 320 nm, which is a characteristic absorption maximum for stilbenoids.

-

Quantification: Prepare a calibration curve using a series of δ-viniferin standards of known concentrations. Quantify the amount of δ-viniferin in the samples by comparing their peak areas to the calibration curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of δ-viniferin.[11][12][13]

Materials:

-

δ-Viniferin

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of δ-viniferin in methanol.

-

In a 96-well plate, add a specific volume of each δ-viniferin dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of δ-viniferin using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC₅₀ value, which is the concentration of δ-viniferin required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and interesting biological activities. Its potential as a therapeutic agent warrants further investigation. This technical guide provides a solid foundation for researchers and professionals to understand and work with this fascinating molecule. The provided experimental protocols can serve as a starting point for the synthesis, analysis, and biological evaluation of δ-viniferin, paving the way for future discoveries and applications.

References

- 1. δ-Viniferin - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H22O6 | CID 10095474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of trans-epsilon-viniferin as compared to stilbene derivatives in aqueous and nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Efficient Bioconversion of trans-Resveratrol to δ-Viniferin Using Conditioned Medium of Grapevine Callus Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. marinebiology.pt [marinebiology.pt]

Delta-Viniferin: A Technical Guide to its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-viniferin, a resveratrol dehydrodimer, is a significant phytoalexin found in grapevines (Vitis vinifera) and other plants, produced in response to biotic and abiotic stresses.[1][2] As an isomer of the more commonly studied epsilon-viniferin, this compound has garnered interest for its own unique and potent biological activities, including strong antioxidant properties.[3][4] This document provides a comprehensive technical overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, synthesis, and biological evaluation. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound is a stilbenoid, a class of natural phenols characterized by a C6-C2-C6 backbone. Its discovery is intrinsically linked to the extensive research on resveratrol, its monomeric precursor. Initially identified as an in vitro product of the oxidative dimerization of resveratrol by enzymes like plant peroxidases or fungal laccases, it was later confirmed to be a major phytoalexin synthesized by grapevine leaves under stress.[2][5][6] Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens and environmental stressors such as fungal infections (e.g., Plasmopara viticola and Botrytis cinerea), UV radiation, and ozone treatment.[1][2][7]

Subsequent studies revealed that the concentration of this compound in stressed grapevine leaves can even exceed that of its well-known isomer, epsilon-viniferin, highlighting its importance in the plant's defense response.[2][8] this compound has also been identified in grape cell cultures and wine, contributing to the complex phenolic profile of these products.[1][9] Its biosynthesis is thought to occur through the oxidative coupling of resveratrol radicals, a common pathway for the formation of resveratrol oligomers.[10] The presence and concentration of this compound can be stimulated in plant cell cultures through the application of elicitors like methyl jasmonate and jasmonic acid.[1][11]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1] |

| Chemical Formula | C₂₈H₂₂O₆ | [1] |

| Molar Mass | 454.47 g/mol | [1] |

| Class | Stilbenoid, Resveratrol Dimer | [3] |

Quantitative Biological Data

While much of the quantitative research has focused on resveratrol and epsilon-viniferin, several studies have quantified the biological activities of various viniferins. The data presented below is a summary of available information. It is important to note that some studies evaluate mixtures or other isomers, which are included for comparative purposes.

Table 3.1: Antioxidant Activity of Viniferin Isomers

| Compound | Assay | IC₅₀ (µM) | Source |

| ε-Viniferin | DPPH | ~80 | [2] |

| ε-Viniferin | DPPH | 80.12 ± 13.79 | [7][9] |

| ε-Viniferin | FRAP | 28.81 ± 4.15 | [7][9] |

| ε-Viniferin | NO Scavenging | 350.84 | [12] |

| trans-δ-Viniferin | DPPH | Higher activity than trans-ε-viniferin | [13] |

Table 3.2: Anticancer Activity of Viniferin Isomers

| Compound | Cell Line | IC₅₀ (µM) at 72h | Source |

| R2-Viniferin (tetramer) | HepG2 (Hepatocellular Carcinoma) | 9.7 ± 0.4 | [2][14] |

| Hopeaphenol (tetramer) | Hep3B (Hepatocellular Carcinoma) | 13.1 ± 4.1 | [14] |

| Isohopeaphenol (tetramer) | Hep3B (Hepatocellular Carcinoma) | 26.0 ± 3.0 | [14] |

| trans-ε-Viniferin | Hep3B (Hepatocellular Carcinoma) | 63 | [14] |

| Ampelopsin A (dimer) | HepG2 (Hepatocellular Carcinoma) | 76 | [14] |

Experimental Protocols

Isolation of trans-δ-Viniferin from Grapevine Canes by Counter-Current Chromatography

This method is adapted from a procedure for isolating resveratrol dimers from wine grape stems.[13]

-

Sample Preparation:

-

Dry grapevine canes at room temperature in the dark for three months or lyophilise them.[10]

-

Grind the dried canes to a fine powder.

-

-

Extraction:

-

Extract the powdered canes (0.5 g) with 100% methanol (6 mL) at 50°C for 165 minutes.[10]

-

Centrifuge the mixture at 3500 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Counter-Current Chromatography (CCC) Purification:

-

Two-Phase Solvent System: Prepare a mixture of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:5:4:5.[13]

-

Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

CCC Operation:

-

Fill the CCC column with the stationary phase (upper phase).

-

Dissolve the crude extract in a small volume of the mobile phase and inject it into the system.

-

Pump the mobile phase through the column at a suitable flow rate while rotating the column at a set speed (e.g., 800-900 rpm).

-

-

Fraction Collection: Collect fractions of the eluent and monitor by HPLC to identify those containing trans-δ-viniferin and trans-ε-viniferin.

-

-

Purity Analysis:

Total Synthesis of Dehydro-δ-viniferin

A recent efficient total synthesis of dehydro-δ-viniferin was achieved in eight steps with a 27% overall yield. The key step involves a metal-halogen exchange cyclization.[15] A previously reported nine-step synthesis utilizes an Amberlyst 15-mediated cyclodehydration of an α-aryloxyketone as the key feature, starting from methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenone.[16] These multi-step syntheses are complex and require expertise in organic chemistry. Researchers should refer to the primary literature for detailed reaction conditions and characterization data.[15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for assessing in vitro antioxidant capacity.[13][17]

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions (or methanol as a blank control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for this compound extraction and analysis.

Postulated Signaling Pathway

Resveratrol and its derivatives are known to modulate pathways associated with oxidative stress and cellular health, such as those involving SIRT1 and endothelial Nitric Oxide Synthase (eNOS).[18][19] While direct evidence for this compound is still emerging, it is hypothesized to act on similar pathways.

Caption: Postulated antioxidant and vascular effects of this compound.

Conclusion

This compound represents a promising yet under-explored natural product with significant biological potential, particularly as an antioxidant. Its discovery as a major phytoalexin in grapevines underscores its ecological importance and hints at its potent bioactivity. While robust methods for its isolation and synthesis are available, further research is required to fully elucidate its mechanisms of action, particularly its specific interactions with cellular signaling pathways like SIRT1 and eNOS. The quantitative data, while still limited compared to its parent compound resveratrol, suggests that this compound is a valuable lead compound for the development of new therapeutics. This guide provides a foundational resource for scientists to advance the study of this intriguing resveratrol dimer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total synthesis of the active resveratrol dimer dehydro- δ-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into the properties of the two enantiomers of trans-δ-viniferin, a resveratrol derivative: antioxidant activity, biochemical and molecular modeling studies of its interactions with hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resveratrol increases nitric oxide synthase, induces accumulation of p53 and p21(WAF1/CIP1), and suppresses cultured bovine pulmonary artery endothelial cell proliferation by perturbing progression through S and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resveratrol, an activator of SIRT1, improves ER stress by increasing clusterin expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Delta-Viniferin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a naturally occurring stilbenoid found in grapevines and other plants, often as a phytoalexin produced in response to stress.[1] As an isomer of the more extensively studied epsilon-viniferin, δ-viniferin is gaining increasing attention for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing research on δ-viniferin, with a focus on its pharmacological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Pharmacological Activities of δ-Viniferin

Current research has highlighted several key pharmacological activities of δ-viniferin, including anticancer, antioxidant, and vasoprotective effects. The following sections summarize the quantitative data from these studies and provide detailed experimental protocols for the key assays employed.

Anticancer Activity

δ-Viniferin has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, its efficacy can be more potent than its precursor, resveratrol.

Data Presentation: Anticancer Activity of δ-Viniferin

| Compound | Cell Line | Assay | IC50 Value | Reference |

| trans-δ-viniferin | A549 (Lung Carcinoma) | MTT | 27.36 µM | [2][3] |

| (±)-trans-δ-viniferin | A375 (Melanoma) | MTS | 69 µM | [4] |

| (±)-trans-δ-viniferin | H460 (Non-small cell lung) | MTS | 95 µM | [4] |

| (±)-trans-δ-viniferin | PC3 (Prostate Cancer) | MTS | 81 µM | [4] |

| (±)-trans-δ-viniferin | WS1 (Normal Fibroblasts) | MTS | 120 µM | [4] |

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability in A549 Cells

This protocol is adapted from studies investigating the cytotoxic effects of trans-δ-viniferin on the A549 human lung carcinoma cell line.[2]

-

Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of trans-δ-viniferin (typically in the range of 5-40 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antioxidant Activity

δ-Viniferin exhibits moderate antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.[5]

Experimental Protocols: Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common method to assess the free radical scavenging capacity of a compound.[6]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Sample Preparation: δ-viniferin is dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a test tube or 96-well plate, a specific volume of the δ-viniferin solution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of δ-viniferin.

Vasoprotective Effects

δ-Viniferin plays a role in protecting vascular endothelial cells, which is crucial for preventing atherosclerosis. This effect is mediated through the activation of specific signaling pathways.

Data Presentation: Vasoprotective Effects of δ-Viniferin

| Activity | Cell Type | Concentration | Effect | Reference |

| Wound Repair Stimulation | Vascular Endothelial Cells (VECs) | 5 µM | Significant stimulation of wound repair | [3] |

| Protection from Oxidative Stress | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Attenuation of high glucose-induced ROS production | [7] |

Mechanisms of Action: Signaling Pathways

The biological activities of δ-viniferin are underpinned by its modulation of key cellular signaling pathways.

Anticancer Mechanism in A549 Lung Cancer Cells

In A549 lung cancer cells, trans-δ-viniferin induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent modulation of the PI3K/Akt signaling pathway.[1][3]

Experimental Workflow: Investigating Anticancer Mechanism in A549 Cells

Caption: Workflow of δ-viniferin's anticancer action in A549 cells.

Experimental Protocols: Mechanistic Studies

Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of the fluorescent probe DCFH-DA to detect intracellular ROS levels in A549 cells treated with trans-δ-viniferin.[2][7]

-

Cell Treatment: A549 cells are seeded in appropriate culture vessels and treated with trans-δ-viniferin as described in the MTT assay protocol.

-

Probe Loading: After treatment, the cells are washed with a suitable buffer (e.g., PBS) and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM) for a specified time (e.g., 30 minutes) at 37°C in the dark.

-

Fluorescence Measurement: Following incubation, the cells are washed again to remove excess probe. The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microscope, flow cytometer, or fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol provides a general framework for assessing the protein expression levels of key components of the PI3K/Akt pathway.[8][9]

-

Protein Extraction: A549 cells are treated with trans-δ-viniferin and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Vasoprotective Mechanism

The protective effect of δ-viniferin on vascular endothelial cells is mediated by the activation of Sirtuin 1 (SIRT1) and endothelial nitric oxide synthase (eNOS), and the induction of heme oxygenase-1 (HO-1).[2][3]

Signaling Pathway: Vasoprotective Effects of δ-Viniferin

Caption: δ-viniferin's vasoprotective signaling pathway.

Experimental Protocols: Vasoprotective Mechanism Studies

Western Blot Analysis of SIRT1 and eNOS

This protocol is used to determine the effect of δ-viniferin on the expression and phosphorylation of SIRT1 and eNOS in vascular endothelial cells.[10][11][12]

-

Cell Culture and Treatment: Vascular endothelial cells (e.g., VECs or HUVECs) are cultured and treated with δ-viniferin (e.g., 5 µM) for various time points (e.g., 6, 12, 24 hours).

-

Protein Extraction and Quantification: Similar to the protocol for the PI3K/Akt pathway, total protein is extracted and quantified.

-

SDS-PAGE and Protein Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Blocking: The membrane is blocked to prevent non-specific binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against SIRT1, phospho-eNOS (at the relevant phosphorylation site, e.g., Ser1177), and total eNOS.

-

Secondary Antibody Incubation: An appropriate HRP-conjugated secondary antibody is used.

-

Detection and Analysis: Protein bands are visualized and quantified, with expression levels normalized to a loading control.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation. Its demonstrated anticancer and vasoprotective effects, coupled with its antioxidant properties, make it a strong candidate for development as a therapeutic agent or nutraceutical. This technical guide has summarized the current state of δ-viniferin research, providing quantitative data and detailed experimental protocols to facilitate future studies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt and SIRT1/eNOS, opens new avenues for targeted drug discovery and development. Further research is encouraged to explore the full therapeutic potential of this intriguing resveratrol dimer.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of trans-δ-viniferin inhibiting the proliferation of lung cancer cells A549 by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of trans-δ-viniferin inhibiting the proliferation of lung cancer cells A549 by targeting the mitochondria [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. materialneutral.info [materialneutral.info]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. SIRT1 promotes endothelium-dependent vascular relaxation by activating endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT1 regulates oxidant- and cigarette smoke-induced eNOS acetylation in endothelial cells: Role of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Stilbenoids: An In-depth Technical Guide to δ-Viniferin and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, δ-viniferin, a resveratrol dimer, has emerged as a promising candidate for therapeutic development due to its wide-ranging pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of stilbenoids, with a particular focus on δ-viniferin. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.

Stilbenoids, including the well-known resveratrol and its derivatives like δ-viniferin, are synthesized by plants in response to stress, such as microbial infections or UV radiation.[1][2][3] Their chemical structures, characterized by a C6-C2-C6 backbone, contribute to their broad spectrum of biological properties, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide will delve into these activities, presenting comparative data and methodologies to facilitate further research and development in this exciting field.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of δ-viniferin and other relevant stilbenoids, providing a comparative analysis of their potency in various experimental models.

Table 1: Antioxidant Activity of Stilbenoids

| Stilbenoid | Assay | IC50 Value (µM) | Reference |

| ε-Viniferin | DPPH Radical Scavenging | ~80 | [4] |

| Resveratrol | DPPH Radical Scavenging | 81.92 ± 9.17 | [5] |

| ε-Viniferin | DPPH Radical Scavenging | 80.12 ± 13.79 | [5] |

| Vitisin B | DPPH Radical Scavenging | 129.14 ± 26.13 | [5] |

| Resveratrol | FRAP | 13.36 ± 0.91 | [5] |

| ε-Viniferin | FRAP | 28.81 ± 4.15 | [5] |

| Resveratrol | NO Scavenging | 200.68 ± 15.40 | [5] |

| ε-Viniferin | NO Scavenging | 338.35 ± 89.47 | [5] |

| Vitisin B | NO Scavenging | 368.80 ± 14.20 | [5] |

Table 2: Anticancer Activity of Stilbenoids

| Stilbenoid | Cell Line | Assay | IC50 Value (µM) | Incubation Time (h) | Reference |

| R2-Viniferin | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 9.7 ± 0.4 | 72 | [6] |

| Resveratrol | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 30 | 72 | [6] |

| Ampelopsin A | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 76 | 72 | [6] |

| trans-ε-Viniferin | Hep3B (Hepatocellular Carcinoma) | Crystal Violet | 63 | 72 | [6] |

| Hopeaphenol | Hep3B (Hepatocellular Carcinoma) | Crystal Violet | 13.1 ± 4.1 | 72 | [6] |

| Isohopeaphenol | Hep3B (Hepatocellular Carcinoma) | Crystal Violet | 26.0 ± 3.0 | 72 | [6] |

| R2-Viniferin | Hep3B (Hepatocellular Carcinoma) | Crystal Violet | 47.8 ± 2.8 | 72 | [6] |

Table 3: Enzyme Inhibition by Stilbenoids

| Stilbenoid | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| ε-Viniferin | CYP1A1 | Mixed | 0.5 - 20 | - | [7] |

| ε-Viniferin | CYP1B1 | Mixed | 0.5 - 20 | - | [7] |

| ε-Viniferin | CYP2B6 | Mixed | 0.5 - 20 | - | [7] |

| ε-Viniferin | CYP2E1 | Non-competitive | 0.5 - 20 | - | [7] |

| Resveratrol | Various CYPs | - | 10 - 100 | - | [7] |

| Astringin | VEGFR-2 | - | - | 2.90 ± 0.27 | [1][8][9] |

| Pallidol | VEGFR-2 | - | - | 4.42 ± 0.67 | [1][8][9] |

| ω-Viniferin | VEGFR-2 | - | - | 6.10 ± 1.29 | [1][8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of stilbenoid biological activities.

Antioxidant Activity Assays

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (stilbenoid) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.

-

-

Test compound at various concentrations

-

Standard (e.g., FeSO₄·7H₂O)

-

-

Procedure:

-

Prepare a standard curve using the FeSO₄·7H₂O standard.

-

In a 96-well microplate, add 10 µL of the test compound solution or standard.

-

Add 200 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is expressed as FRAP values (in µM Fe²⁺ equivalents) calculated from the standard curve.

-

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, often using the Griess reagent.

-

Reagents:

-

Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Test compound at various concentrations

-

-

Procedure:

-

Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the test compound solution at various concentrations.

-

Incubate the mixture at 25°C for 150 minutes.

-

After incubation, add 0.5 mL of the Griess reagent to 1 mL of the reaction mixture.

-

Allow the color to develop for 30 minutes at room temperature.

-

Measure the absorbance at 546 nm.

-

The percentage of NO scavenging is calculated, and the IC50 value is determined.

-

Anticancer Activity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the stilbenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (stilbenoid)

-

Griess reagent

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the stilbenoid for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

-

The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

-

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

-

Test compound (stilbenoid)

-

96-well microplates

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the stilbenoid compound in the broth in a 96-well microplate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Signaling Pathways and Mechanisms of Action

Stilbenoids exert their biological effects by modulating various cellular signaling pathways. This section provides diagrams of key pathways implicated in the action of δ-viniferin and its analogs.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often implicated in cancer growth. Some stilbenoids have been shown to inhibit this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Stilbenoids can suppress inflammatory responses by inhibiting this pathway.

SIRT3/LKB1/AMPK Signaling Pathway

This pathway is involved in cellular energy homeostasis and has been implicated in the neuroprotective effects of some stilbenoids. Activation of this pathway can lead to enhanced mitochondrial function and reduced oxidative stress.

Conclusion

This technical guide has provided a detailed overview of the biological activities of stilbenoids, with a special emphasis on δ-viniferin. The quantitative data presented in the tables offer a clear comparison of the potency of these compounds in various assays. The detailed experimental protocols serve as a practical resource for researchers looking to investigate the properties of stilbenoids in their own laboratories. Furthermore, the signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying the observed biological effects.

The diverse pharmacological activities of δ-viniferin and other stilbenoids, including their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, highlight their significant potential for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, bioavailability, and efficacy in in vivo models, paving the way for their potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Viniferin and its derivatives: a comprehensive review of structural variations and promising pharmacological applications in disease prevention and therapeutic development | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta-Viniferin in Traditional Medicine: A Technical Guide to Its Modern Pharmacological Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin, a resveratrol dehydrodimer, is a naturally occurring stilbenoid found predominantly in grapevine (Vitis vinifera) and other plant species.[1][2] Historically, traditional medicine has utilized preparations from Vitis vinifera for a multitude of ailments, including inflammatory conditions, skin diseases, and as a general tonic. While traditional texts do not mention this compound by name, the long-standing use of grapevine extracts suggests a historical interaction with this bioactive compound. Modern scientific investigation has begun to unravel the pharmacological potential of isolated this compound, revealing a spectrum of activities that align with some of the plant's traditional uses. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its validated pharmacological activities, underlying mechanisms of action, and the experimental protocols used to elucidate them.

Core Pharmacological Activities of this compound

This compound has demonstrated significant potential in several key therapeutic areas. The primary focus of current research has been on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

This compound has emerged as a promising candidate in oncology research, with studies demonstrating its cytotoxic effects against various cancer cell lines. A notable study has elucidated its mechanism of action in human lung cancer cells.

Signaling Pathway: ROS/PI3K/Akt

In A549 lung cancer cells, trans-δ-viniferin has been shown to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/Akt signaling cascade. The accumulation of ROS leads to a reduction in the mitochondrial membrane potential, triggering the apoptotic process. The downregulation of the PI3K/Akt pathway, a key regulator of cell survival and proliferation, further contributes to the cancer cell's demise.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of δ-Viniferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a resveratrol dehydrodimer, a stilbenoid found in various parts of the grapevine (Vitis vinifera), particularly in stressed leaves, canes, and stems[1][2]. As an isomer of the more commonly studied ε-viniferin, δ-viniferin has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] This document provides detailed application notes and protocols for the extraction and purification of δ-viniferin, intended for use by researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of stilbenoids, including δ-viniferin, from grapevine canes is highly dependent on the extraction method and solvent system employed. The following table summarizes quantitative data from various studies to facilitate comparison.

| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Time | Compound | Yield (µg/g dry weight) | Reference |

| Accelerated Solvent Extraction (ASE) | Vitis vinifera cv. Cabernet Moravia cane powder | Methanol | Not Specified | Not Specified | Total Stilbenes | 8500 ± 1100 | [4] |

| Accelerated Solvent Extraction (ASE) | Vitis vinifera cv. Cabernet Moravia cane powder | Methanol | Not Specified | Not Specified | trans-ε-viniferin | 2260 ± 90 | [4] |

| Extraction at Elevated Temperature | Vitis vinifera cv. Cabernet Moravia cane powder | Methanol | 50 | 165 min | trans-ε-viniferin | ~2100 | [4][5] |

| Fluidized-bed Extraction | Vitis vinifera cv. Cabernet Moravia cane powder | Methanol | Not Specified | Not Specified | r2-viniferin | ~500 | [4] |

| Ultrasound-Assisted Extraction (UAE) | Vitis vinifera canes | 60% Ethanol in water | 75 | 10 min | Total Stilbenes | Not specified, but optimized | [6] |

| Ultrasound-Assisted NADES Extraction | Vitis vinifera canes | Choline chloride/1,2-propanediol | Not Specified | 4.5 min | trans-ε-viniferin | 3010 ± 130 | [7] |

| Pressurized Liquid Extraction | Vitis vinifera cv. Pinot Noir milled canes | Water with 25% Ethanol | 95 | Not Specified | trans-ε-viniferin | 1650 | [8] |

| Maceration | Young spring grapevine canes (dried at room temp.) | 100% Methanol | 50 | 165 min | trans-δ-viniferin | ~400-1200 (variety dependent) | [5] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of δ-Viniferin from Grapevine Canes

This protocol is optimized for the rapid extraction of stilbenes, including δ-viniferin, from grapevine canes.

Materials:

-

Dried grapevine canes (oven-dried at 40°C or freeze-dried)

-

Milling apparatus

-

Ultrasonic homogenizer (e.g., UP200S, 200W, 24kHz)

-

Extraction solvent: 60% Ethanol in deionized water (v/v)

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried grapevine canes to a fine powder (particle size < 0.5 mm).

-

Extraction:

-

Weigh 1 gram of the powdered grape cane material and place it in a 50 mL falcon tube.

-

Add 40 mL of the 60% ethanol extraction solvent (sample-to-solvent ratio of 1:40 w/v).

-

Immerse the ultrasonic probe into the mixture.

-

Apply ultrasound at 200W and 24kHz for 10 minutes at a controlled temperature of 75°C.

-

-

Solid-Liquid Separation:

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract rich in δ-viniferin.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of δ-Viniferin using Counter-Current Chromatography (CCC)

This protocol describes the purification of δ-viniferin from a crude grapevine extract using Counter-Current Chromatography (CCC).

Materials:

-

Crude grapevine extract containing δ-viniferin

-

High-Performance Counter-Current Chromatograph (HPCCC)

-

Solvent system: n-hexane/ethyl acetate/methanol/water (HEMWat) in a 2:5:4:5 (v/v/v/v) ratio

-

HPLC system for purity analysis

-

Lyophilizer

Procedure:

-

Solvent System Preparation:

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 2:5:4:5 volume ratio in a separatory funnel.

-

Shake the mixture vigorously and allow the two phases to separate.

-

Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

CCC Instrument Preparation:

-

Fill the CCC coil with the stationary phase (upper phase of the HEMWat system).

-

Set the rotational speed of the centrifuge (e.g., 800-1000 rpm).

-

-

Sample Injection:

-

Dissolve a known amount of the crude extract in a small volume of the mobile phase (lower phase).

-

Inject the sample into the CCC system.

-

-

Elution and Fraction Collection:

-

Pump the mobile phase through the coil at a constant flow rate (e.g., 2-3 mL/min).

-

Collect fractions of the eluent at regular intervals.

-

-

Monitoring and Analysis:

-

Monitor the separation process using a UV detector at a wavelength of 324 nm.

-

Analyze the collected fractions for the presence and purity of δ-viniferin using an analytical HPLC system.

-

-

Pooling and Drying:

-

Pool the fractions containing pure δ-viniferin.

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure δ-viniferin as a solid.

-

-

Purity Confirmation: Confirm the purity of the isolated δ-viniferin using HPLC and its structure by NMR and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for δ-viniferin extraction and purification.

Signaling Pathway of δ-Viniferin in Cancer Cells

Caption: δ-Viniferin induced apoptosis signaling pathway.

References

- 1. This compound, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. all-imm.com [all-imm.com]

- 3. researchgate.net [researchgate.net]

- 4. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of δ-Viniferin in Plant Extracts using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a significant phytoalexin found in various plants, notably in grapevine species (Vitis vinifera).[1][2] As a stilbene, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the separation, identification, and quantification of stilbenes in complex matrices such as plant extracts.[1][3] This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of δ-viniferin from plant materials using HPLC-DAD.

Principle of the Method

This method employs reversed-phase HPLC to separate δ-viniferin from other components in the plant extract based on its polarity. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, typically a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol. The Diode Array Detector (DAD) facilitates the quantification of δ-viniferin by monitoring its absorbance at its maximum wavelength and allows for peak purity analysis by scanning a range of wavelengths.[3]

Experimental Protocols

Sample Preparation: Extraction of δ-Viniferin from Plant Material

This protocol is optimized for grapevine leaves or shoots but can be adapted for other plant matrices.

Materials and Reagents:

-

Fresh or dried plant material (e.g., grapevine leaves)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

80% Methanol in water (v/v)

-

Mortar and pestle or a laboratory grinder

-

Centrifuge

-

0.22 µm syringe filters (PTFE or nylon)

Procedure:

-

Sample Collection and Pre-treatment: Collect fresh plant material and wash it with distilled water to remove any contaminants. If using dried material, ensure it is free from foreign matter.

-

Grinding: Grind the plant material into a fine powder using a mortar and pestle or a laboratory grinder. This increases the surface area for efficient extraction.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: If not analyzed immediately, store the extracts at 4°C in the dark to minimize degradation.

HPLC-DAD Instrumentation and Conditions

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-5 min, 10% B5-20 min, 10-40% B20-35 min, 40-70% B35-40 min, 70-10% B40-45 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 320 nm (for quantification), with a spectral scan from 200-400 nm for peak purity |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Standard Preparation:

-

Prepare a stock solution of δ-viniferin standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-DAD method for δ-viniferin analysis.

| Parameter | Typical Specification |

| Retention Time (RT) | Approximately 21-23 minutes (highly dependent on the specific column and gradient) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD%) | Intra-day: < 2% Inter-day: < 5% |

Visualization of Experimental Workflow

Caption: Workflow for δ-viniferin analysis.

Signaling Pathway (Illustrative Example)

While δ-viniferin itself is a secondary metabolite, its biosynthesis is part of the broader phenylpropanoid pathway, which is a major signaling and defense pathway in plants. The following diagram illustrates a simplified representation of the stilbene biosynthesis pathway leading to δ-viniferin.

Caption: Simplified stilbene biosynthesis pathway.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantitative analysis of δ-viniferin in plant extracts. Adherence to the specified sample preparation and chromatographic conditions, along with proper method validation, will ensure accurate and reproducible results, which are crucial for research, quality control, and the development of new therapeutic agents.

References

- 1. This compound, a resveratrol dehydrodimer: one of the major stilbenes synthesized by stressed grapevine leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of stilbenes (this compound, trans-astringin, trans-piceid, cis- and trans-resveratrol, epsilon-viniferin) in Brazilian wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for the Identification of δ-Viniferin using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a resveratrol dehydrodimer, an important phytoalexin found in grapevines and wine.[1][2] As a member of the stilbenoid family, δ-viniferin has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate identification and characterization of δ-viniferin are crucial for research into its biological functions and for quality control in the development of pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the identification of δ-viniferin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation.

Data Presentation

The following tables summarize the quantitative NMR and mass spectrometry data for δ-viniferin, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for δ-Viniferin

The following ¹H and ¹³C NMR data were reported in methanol-d4 (CD₃OD). Chemical shifts (δ) are given in parts per million (ppm).

| Atom Number | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2' | 7.41 (d) | 160.3 (2 C) |

| 2, 6 | 7.23 (d) | 159.7 (2 C) |

| 6' | 7.20 (bs) | 159.6 |

| 7' | 7.05 (d) | 154.8 |

| 3' | 6.90 (d) | 152.9 |

| 8' | 6.84 (d) | 141.0 |

| 3, 5 | 6.83 (d) | 136.0 |

| 10', 14' | 6.49 (bs) | 134.1 |

| 12 | 6.22 (bs) | 132.1 |

| 10, 14, 12' | 6.19 (bs) | 129.8 |

| 7 | 5.54 (d) | 129.7 (2 C) |

| 8 | 4.48 (d) | 128.8 |

| 123.9 | ||

| 123.0 | ||

| 118.6 | ||

| 116.8 | ||

| 116.4 (2 C) | ||

| 111.8 | ||

| 109.2 (2 C) | ||

| 106.0 (2 C) | ||

| 103.0 (2 C) |

Data compiled from multiple sources referencing ¹H NMR in CD₃OD and acetonitrile, and ¹³C NMR in CD₃OD.[3][4]

Table 2: Mass Spectrometry Data for δ-Viniferin

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| APCI (+) | Not specified | 454 | [M]⁺ |

| APCI (+) | Not specified | 437 | [M - H₂O]⁺ |

| APCI (+) | Not specified | 361 | [M - C₆H₅OH]⁺ (Loss of a phenol ring) |

APCI-MS data suggests a molecular weight of 454 g/mol for δ-viniferin.[4] The molecular formula for δ-viniferin is C₂₈H₂₂O₆, with a monoisotopic mass of 454.1416 Da.

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of δ-viniferin are provided below.

Protocol 1: Extraction of δ-Viniferin from Grapevine Canes

This protocol outlines a general procedure for the extraction of stilbenoids, including δ-viniferin, from grapevine canes.

Materials:

-

Dried and powdered grapevine canes

-

Methanol or acetone

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered grapevine canes in methanol or acetone at a ratio of 1:10 (w/v) for 12-24 hours at room temperature with occasional stirring.

-

Filter the mixture to separate the solid plant material from the solvent extract.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can be further purified using techniques such as column chromatography or high-performance countercurrent chromatography (HPCCC).

Protocol 2: NMR Spectroscopic Analysis of δ-Viniferin

This protocol provides guidelines for acquiring 1D and 2D NMR spectra for the structural elucidation of δ-viniferin.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified δ-viniferin in approximately 0.6 mL of deuterated methanol (CD₃OD) in a clean 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2. 1D NMR Data Acquisition (¹H and ¹³C):

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters (Example):

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 s

-

Acquisition time: 2-4 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters (Example):

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay (d1): 2 s

-

Acquisition time: 1-2 s

-

Spectral width: 0 to 180 ppm

-

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation SpectroscopY): To identify ¹H-¹H spin-spin couplings.

-

Use standard COSY pulse programs.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

Use standard HSQC pulse programs.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting spin systems.

-